3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CC 401 dihydrochloride involves multiple steps, starting with the preparation of the core indazole structure, followed by the introduction of the triazole and piperidinoethoxy groups. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of CC 401 dihydrochloride typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include crystallization and recrystallization steps to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: CC 401 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
CC 401 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study JNK signaling pathways and their role in various chemical processes.
Biology: Investigated for its effects on cellular processes such as apoptosis, inflammation, and fibrosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JNK pathways .
Mechanism of Action
CC 401 dihydrochloride exerts its effects by selectively inhibiting the activity of c-Jun N-terminal kinase (JNK). It competitively binds to the ATP-binding site of active, phosphorylated JNK, thereby blocking its signaling pathways. This inhibition leads to the suppression of downstream effects such as inflammation, apoptosis, and fibrosis. Additionally, CC 401 dihydrochloride has been shown to inhibit the replication of human cytomegalovirus (HCMV) by targeting JNK .
Comparison with Similar Compounds
SP600125: Another JNK inhibitor with a similar mechanism of action but different chemical structure.
AS601245: A selective JNK inhibitor with distinct pharmacological properties.
JNK-IN-8: An irreversible JNK inhibitor with high selectivity and potency
Uniqueness: CC 401 dihydrochloride is unique due to its high affinity and selectivity for JNK, as well as its ability to inhibit HCMV replication. Its dual functionality makes it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C22H26Cl2N6O |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride |
InChI |
InChI=1S/C22H24N6O.2ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);2*1H |
InChI Key |
LDUPODIOUWRGCQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl |
Synonyms |
3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride |
Origin of Product |
United States |
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